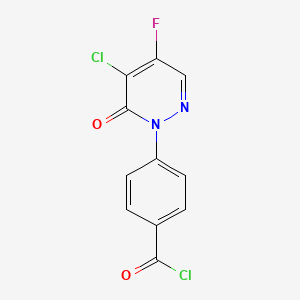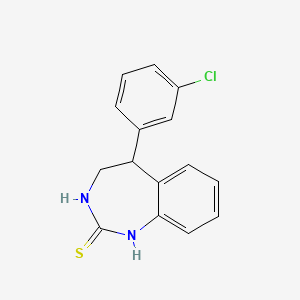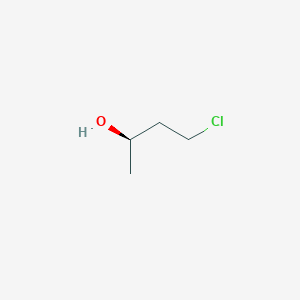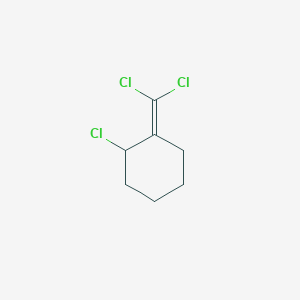![molecular formula C12H21NO B14383754 1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one CAS No. 88502-92-5](/img/structure/B14383754.png)
1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H19N. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. The compound’s structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it an interesting subject for various scientific studies .
Métodos De Preparación
The synthesis of 1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of cyclopentanone derivatives. This process typically requires specific reaction conditions, such as the presence of a strong base and elevated temperatures . Industrial production methods may involve the use of advanced catalytic systems to improve yield and efficiency .
Análisis De Reacciones Químicas
1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential bioactive properties, including its role as a ligand in receptor binding studies. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrial applications include its use as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various physiological effects. The pathways involved in its action are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter release and uptake .
Comparación Con Compuestos Similares
1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one can be compared with other similar compounds, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and its derivatives. These compounds share a similar bicyclic structure but differ in their functional groups and specific bioactive properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
88502-92-5 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethanone |
InChI |
InChI=1S/C12H21NO/c1-9(14)13-8-12(4)6-10(13)5-11(2,3)7-12/h10H,5-8H2,1-4H3 |
Clave InChI |
ABMSXGLPCDMDON-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2(CC1CC(C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


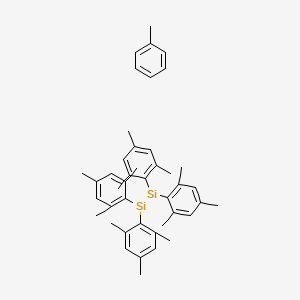
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)
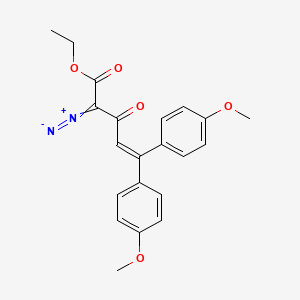
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)

![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)
